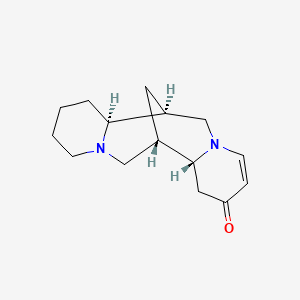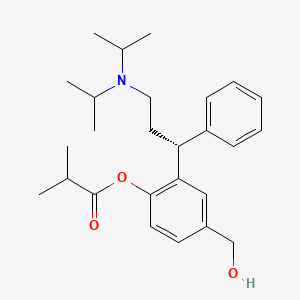
Dehydrocyclopeptine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-dehydrocyclopeptine is a geoisomer of dehydrocyclopeptine in which the C=C bond of the benzylidene substituent has E-configuration.
Wissenschaftliche Forschungsanwendungen
Macrocyclic Alkaloids and Cyclopeptides in Drug Discovery
Dehydrocyclopeptine, as a part of the macrocyclic alkaloids and cyclopeptides family, plays a significant role in drug discovery. These compounds are abundant in nature and exhibit potential biological and physicochemical properties. Over 100 approved drugs or clinical drug candidates include macrocyclic scaffolds as their active components. This highlights the importance of dehydrocyclopeptine in synthesizing biologically active macrocyclic compounds (Manda, Tripathi, Ghoshal, Ambule, Srivastava, & Panda, 2019).
Convergent Ligation Strategies
Dehydrocyclopeptine's utility in convergent ligation strategies is another significant area of research. It is used in the synthesis of peptide conjugates, which are vital in various biological processes. The introduction of dehydroalanine into peptides and subsequent chemoselective conjugate addition facilitates the creation of glycopeptides, lipopeptides, and other peptide conjugates (Zhu & van der Donk, 2001).
Biosynthetic Enzyme Mechanisms
In the field of lanthipeptide biosynthesis, dehydrocyclopeptine plays a role in understanding enzyme mechanisms. Lanthipeptides, which include dehydroalanine, are known for their diverse biological activities, such as antimicrobial and antiallodynic effects. The post-translational modification reactions in lanthipeptides involve the dehydration of specific residues to form dehydroalanine, elucidating the biosynthetic pathways of these compounds (Repka, Chekan, Nair, & van der Donk, 2017).
Synthesis of Modified Proteins
Dehydrocyclopeptine is instrumental in synthesizing modified proteins. Its utility in incorporating non-proteinogenic residues into proteins has expanded the scope of biological and technological applications. This involves various bond-forming methods and serves as an activity-based probe in protein studies (Daďová, Galan, & Davis, 2018).
Role in Natural Product Chemistry
The study of dehydrocyclopeptine extends to natural product chemistry, where its presence in marine organisms contributes to the biogenesis of bioactive molecules. These compounds, containing dehydro groups, exhibit a range of biological activities, including antitumor and antibiotic activities, highlighting the versatility of dehydrocyclopeptine in marine-derived bioactive compounds (Sugumaran & Robinson, 2010).
Eigenschaften
Molekularformel |
C17H14N2O2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3E)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11+ |
InChI-Schlüssel |
FYVKHLSOIIPVEH-RVDMUPIBSA-N |
Isomerische SMILES |
CN1/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |
SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Kanonische SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



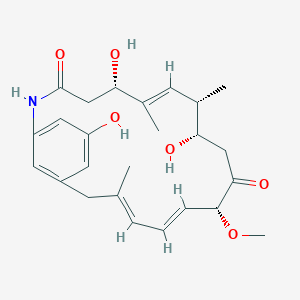

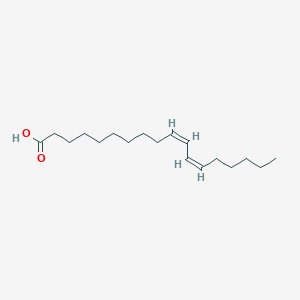

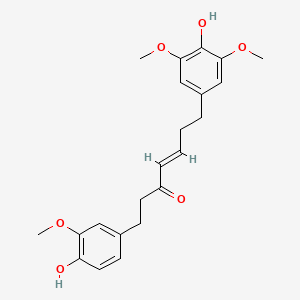
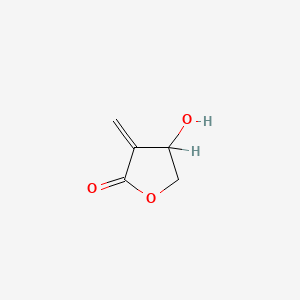
![3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B1237160.png)
![(2R,3R,3aS)-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydrofuro[1,2]oxazolo[3,4-a]pyrimidin-3-ol](/img/structure/B1237163.png)
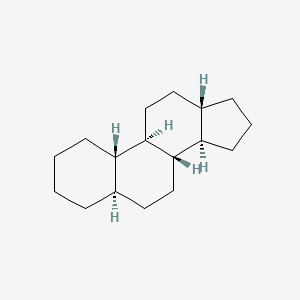
![3-(2-bromophenyl)-4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1237165.png)


